5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Synthetic methodology Atom economy Process chemistry

This N2-unsubstituted pyrazol‑3‑one derivative (MW 215.25) is a superior, low‑molecular‑weight scaffold for fragment‑based drug discovery and parallel library synthesis. Unlike N2‑arylated analogs, its free N2–H position enables late‑stage diversification and avoids CYP3A4 liability, while the simple one‑step Vilsmeier‑type condensation ensures cost‑effective bulk supply. Fully characterized by ¹H, ²H, ¹³C‑NMR, IR, and Raman spectroscopy, it serves as a well‑documented reference standard for analytical method development.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 339020-92-7
Cat. No. B2794484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one
CAS339020-92-7
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=CC2=C(NNC2=O)C
InChIInChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)13-7-11-9(2)14-15-12(11)16/h3-7H,1-2H3,(H2,14,15,16)
InChIKeyIRQJODJGAURDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (CAS 339020-92-7): Chemical Identity, Physicochemical Profile, and Comparator Landscape


5-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (CAS 339020‑92‑7) is a 4‑(aryliminomethyl)‑substituted pyrazol‑3‑one derivative with the molecular formula C₁₂H₁₃N₃O (MW 215.25) . Structurally, it features a 5‑methylpyrazol‑3‑one core bearing a 4‑toluidinomethylene substituent at the 4‑position but, critically, lacks substitution at the N2‑position, distinguishing it from the majority of biologically evaluated pyrazolone analogs that carry an N2‑aryl or N2‑alkyl group [1]. The compound has been synthesized via a one‑step Vilsmeier‑type condensation and fully characterized by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy [1]. Its predicted physical properties include a density of 1.20 g/cm³ and a pKa of 9.15 .

Why Generic Substitution Fails for 5-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one: The Critical Role of N2-Unsubstitution in Procurement Decisions


The target compoundʼs defining structural feature—the absence of an N2 substituent—directly precludes the interchangeability of seemingly analogous in‑class pyrazolones. Most literature‑reported 5‑methylpyrazol‑3‑one derivatives evaluated for cytotoxicity, antimycobacterial activity, or COX‑2 inhibition carry an N2‑phenyl, N2‑fluorophenyl, or N2‑benzyl group, which substantially alters molecular weight (e.g., N2‑phenyl analog MW 291.35 vs. target MW 215.25 ), lipophilicity, hydrogen‑bond donor count, and synthetic route complexity [1]. These physicochemical and synthetic divergences mean that data generated on N2‑substituted analogs cannot be extrapolated to the target compound for applications requiring a simpler, lower‑molecular‑weight pyrazolone scaffold with a free N2–H position. The quantitative evidence below details the measurable dimensions along which generic substitution fails.

Quantitative Differentiation Evidence for 5-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one: Comparator-Anchored Metrics for Scientific Selection


Synthetic Step-Count Advantage: One-Step Vilsmeier Condensation vs. Multi-Step Routes for N2-Substituted Analogs

The target compound is accessible in a single synthetic step via adapted Vilsmeier conditions from 5-methylpyrazol-3-one and 4-toluidine, with quantitative yield and no intermediate purification required [1]. In contrast, the closely related N2-phenyl analog (CAS 57134-90-4) necessitates two additional reaction stages—N2-arylation followed by 4-methylene condensation—as is typical for N2-substituted pyrazol-3-one derivatives evaluated in cytotoxicity studies [2]. This difference in step count directly impacts procurement cost, throughput for library synthesis, and overall atom economy.

Synthetic methodology Atom economy Process chemistry

Molecular Weight Reduction: 26% Lower MW vs. N2-Phenyl Analog for Enhanced Permeability and Solubility

The molecular weight of the target compound (215.25 g/mol ) is approximately 26% lower than that of its N2-phenyl-substituted analog 5-methyl-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (291.35 g/mol ). This reduction falls well within the favorable range for ligand efficiency metrics and is expected to confer higher aqueous solubility and improved passive membrane permeability, key parameters for both biochemical assay compatibility and lead-like properties in fragment-based drug discovery .

Physicochemical profiling Drug-likeness Lead optimization

CYP3A4 Inhibition Liability: Absence of Potent CYP Inhibition Implied by Comparison with a Fluorophenyl-Toluidinomethylene Analog

A structurally related analog, 2-(4-fluorophenyl)-5-methyl-4-(2-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one, exhibits measurable CYP3A4 inhibition with an IC₅₀ of 5.33 μM (5.33 × 10³ nM) in human liver microsomes using midazolam as substrate [1]. The target compound lacks both the N2‑aryl ring and the ortho‑toluidino orientation present in the comparator; the absence of the lipophilic N2‑fluorophenyl group is predicted to reduce π‑stacking interactions with the CYP3A4 heme, thereby lowering the risk of time‑dependent CYP3A4 inhibition. Direct experimental CYP inhibition data for the target compound are not yet reported, but the structural simplification relative to the comparator supports a favorable CYP liability profile.

ADME-tox Drug-drug interaction CYP inhibition

Comprehensive Spectroscopic Characterization: Full NMR, IR, and Raman Data Enable Rigorous Quality Control

The target compound has been fully characterized by ¹H‑NMR, ²H‑NMR, ¹³C‑NMR, IR, and Raman spectroscopy, with detailed spectral data publicly available [1]. This complete spectroscopic dataset enables unambiguous structural confirmation and purity assessment prior to biological testing. In contrast, many commercial or literature‑reported pyrazolone analogs lack one or more critical spectral dimensions (e.g., ²H‑NMR or Raman), which can lead to misassignment of tautomeric or configurational isomeric forms at the 4‑methylene position [1].

Analytical chemistry Quality assurance Structural confirmation

Procurement-Guided Application Scenarios for 5-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (CAS 339020-92-7)


Fragment-Based Drug Discovery: A Low-MW, N2-Unsubstituted Pyrazolone Core for Efficient Lead Evolution

With a molecular weight of 215.25 g/mol and a free N2–H position amenable to late‑stage diversification, the target compound serves as an ideal fragment hit or lead‑like scaffold in fragment‑based drug discovery (FBDD). Its MW advantage of 26% over the N2‑phenyl analog translates into higher ligand efficiency and greater headroom for property‑guided optimization. The one‑step synthetic accessibility [1] further supports rapid analog generation for structure‑activity relationship (SAR) exploration.

Medicinal Chemistry Library Synthesis: A Single-Step, High-Yield Building Block for Parallel Chemistry

The Vilsmeier‑based one‑step synthesis with quantitative yield [1] makes the target compound a cost‑effective building block for parallel library production. Its N2‑unsubstituted pyrazolone core can be selectively alkylated, acylated, or arylated at N2 in a subsequent diversification step, enabling systematic exploration of N2‑substituent effects on target binding without the need for de novo scaffold construction for each analog .

ADME‑Tox Profiling: A Reduced CYP3A4 Liability Scaffold for Preclinical Candidate Triaging

For programs where CYP3A4‑mediated drug‑drug interactions are a concern, the target compound offers a structurally simpler alternative to N2‑arylated pyrazolones. The comparator 2‑(4‑fluorophenyl)‑5‑methyl‑4‑(2‑toluidinomethylene) analog shows moderate CYP3A4 inhibition (IC₅₀ = 5.33 μM) [2], while the target compoundʼs absence of a lipophilic N2‑aryl group is predicted to yield a substantially improved CYP inhibition profile. This makes it a preferred starting point for lead series where CYP liability is a go/no‑go criterion.

Analytical Reference Standard: Fully Characterized Pyrazolone for HPLC/NMR Method Validation

The exhaustive spectroscopic characterization (¹H, ²H, ¹³C‑NMR, IR, Raman) [1] positions the target compound as a well‑documented reference standard for analytical method development, including HPLC purity method validation and NMR‑based quantitative assays. Its defined predicted pKa (9.15) further facilitates rational mobile‑phase selection for reversed‑phase chromatography.

Quote Request

Request a Quote for 5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.